molecular formula C12H13N3OS B2940677 2-(4-Aminophenyl)-N-(4-methyl-1,3-thiazol-2-YL)acetamide CAS No. 213985-98-9

2-(4-Aminophenyl)-N-(4-methyl-1,3-thiazol-2-YL)acetamide

Cat. No.: B2940677
CAS No.: 213985-98-9
M. Wt: 247.32
InChI Key: HCEPPQCQXHYLGM-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide (CAS Ref: 10-F673817) is an acetamide derivative featuring a 4-aminophenyl group at the acetamide’s α-position and a 4-methyl-substituted thiazole ring at the amide nitrogen (Fig. 1). This compound, though discontinued commercially (CymitQuimica, 2025) , has been a subject of interest in medicinal chemistry due to its structural versatility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-7-17-12(14-8)15-11(16)6-9-2-4-10(13)5-3-9/h2-5,7H,6,13H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEPPQCQXHYLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-N-(4-methyl-1,3-thiazol-2-YL)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the thiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group on the phenyl ring can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group, if present, can be reduced back to the amino group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

2-(4-Aminophenyl)-N-(4-methyl-1,3-thiazol-2-YL)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial and fungal infections.

    Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-N-(4-methyl-1,3-thiazol-2-YL)acetamide depends on its specific application:

    Antimicrobial Activity: The compound may inhibit bacterial or fungal growth by interfering with cell wall synthesis or protein function.

    Enzyme Inhibition: It can act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

The target compound’s analogs differ primarily in substituents on the phenyl and thiazole rings (Table 1). Key variations include:

Compound Name Phenyl Substituent Thiazole Substituent Key Functional Groups Biological Activity Reference
Target Compound 4-Amino 4-Methyl Acetamide, NH₂ Research chemical
9c () 4-Bromo 4-Phenyl Triazole, benzimidazole α-Glucosidase inhibition
AB4 () 4-Methyltriazolyl 4-Methyl Sulfonamide Antimicrobial
6b () 3-Amino 4-Phenyl Acetamide Anticancer (melanoma, CML)
Pritelivir () 2-Pyridinylphenyl 4-Methyl, sulfonamide N-Methyl, sulfonyl Antiherpetic
N-(4-phenylthiazol-2-yl)acetamide () 4-Methoxyphenoxy 4-Phenyl Ether Not reported

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 4-aminophenyl group (electron-rich) in the target compound contrasts with electron-withdrawing groups like bromo (9c) or sulfonamide (Pritelivir), affecting solubility and target binding .
  • Thiazole Modifications : 4-Methylthiazole in the target compound enhances metabolic stability compared to 4-phenylthiazole derivatives (e.g., 9c), which may increase steric hindrance .

Physicochemical Properties

Data from synthesis and spectral studies highlight critical differences (Table 2):

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP) Spectral Validation Reference
Target Compound 261.33 Not reported Estimated ~2.1 Discontinued, limited data
9c () 567.45 218–220 ~3.8 IR, NMR, elemental analysis
Pritelivir () 439.52 Not reported ~1.5 (acidic pH) Clinical trial data
6b () 325.38 185–187 ~2.5 HPLC, MS, in vivo PK

Key Observations :

  • Lipophilicity : The target compound’s LogP (~2.1) is lower than 9c (~3.8), suggesting better aqueous solubility, critical for oral bioavailability .
  • Thermal Stability : Higher melting points in analogs like 9c (218–220°C) correlate with crystalline stability, advantageous for formulation .
Anticancer Activity
  • Lead Compound 6b: Exhibits IC₅₀ values <1 µM against melanoma (A375) and chronic myeloid leukemia (K562) via dual apoptosis/autophagy induction. The 3-aminophenyl group enhances DNA intercalation compared to the target’s 4-aminophenyl .
Antiviral Activity
  • Pritelivir: A clinical-stage antiherpetic agent with EC₅₀ = 0.03 µM against HSV-1. The sulfonamide and pyridinyl groups improve target (viral helicase) binding vs. the target compound’s aminophenyl .
Enzyme Inhibition
  • Compound 9c : Inhibits α-glucosidase (IC₅₀ = 12.3 µM), attributed to bromophenyl’s hydrophobic interactions. The target compound’s NH₂ group may favor hydrogen bonding but lacks comparable potency .

Pharmacokinetic and Toxicity Considerations

  • 6b : Demonstrates oral bioavailability >60% in mice, with t₁/₂ = 8.2 h, supporting daily dosing .
  • Pritelivir : Low CNS penetration due to sulfonamide polarity but effective in topical formulations .
  • Target Compound: No in vivo data, but the 4-methylthiazole may reduce CYP450 metabolism compared to morpholino derivatives () .

Tables and Figures :

  • Fig. 1 : Structure of the target compound.
  • Table 1-2 : Summarize structural and physicochemical comparisons.

Biological Activity

2-(4-Aminophenyl)-N-(4-methyl-1,3-thiazol-2-YL)acetamide, also known by its CAS number 213985-98-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial and cytotoxic properties, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H13_{13}N3_{3}OS
  • Molecular Weight : 247.32 g/mol
  • SMILES Notation : CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)N

Biological Activity Overview

The compound has been investigated for various biological activities, primarily focusing on its antimicrobial and cytotoxic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, which include this compound. The compound's structure suggests it may possess significant antibacterial and antifungal activities.

MicroorganismMinimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 µM
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Candida albicans16.69 µM

These results indicate that the compound exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Cytotoxic Activity

The cytotoxic effects of compounds containing thiazole rings have been linked to their ability to induce ferroptosis, a form of regulated cell death. Research indicates that thiazoles with electrophilic properties can selectively target cellular components leading to cell death. In particular, studies have shown that compounds similar to this compound can interact with proteins like GPX4, which is crucial for cellular antioxidant defense .

Study on Ferroptosis Induction

A study investigating thiazole derivatives revealed that certain modifications could enhance cytotoxicity through ferroptosis induction. The incorporation of an alkyne electrophile was found to significantly increase potency against cancer cell lines . This suggests that structural variations in compounds like this compound could lead to enhanced biological activity.

Structure-Activity Relationship (SAR)

Research into the SAR of thiazole derivatives indicates that the presence of specific functional groups can modulate biological activity. For instance, the introduction of hydrophobic groups has been shown to improve antimicrobial efficacy . This insight could guide future synthesis efforts aimed at optimizing the biological profile of similar compounds.

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